molecular formula C7H15N5S B13361993 N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride

N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride

Cat. No.: B13361993
M. Wt: 201.30 g/mol
InChI Key: YPFOQNIKFLVVBE-XIKSARIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride is a thiomorpholine-derived compound featuring a carboximidamide group and a diaminoethylidene substituent. This compound is commercially available through multiple global suppliers, such as ER Pharmatech Co., Ltd. (China), Socosur Chem (France), and Jena Bioscience GmbH (Germany), indicating its relevance in chemical research and industrial applications.

Properties

Molecular Formula

C7H15N5S

Molecular Weight

201.30 g/mol

IUPAC Name

(NE)-N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide

InChI

InChI=1S/C7H15N5S/c8-6(9)5-11-7(10)12-1-3-13-4-2-12/h5-6,10H,1-4,8-9H2/b10-7?,11-5+

InChI Key

YPFOQNIKFLVVBE-XIKSARIYSA-N

Isomeric SMILES

C1CSCCN1C(=N)/N=C/C(N)N

Canonical SMILES

C1CSCCN1C(=N)N=CC(N)N

Origin of Product

United States

Preparation Methods

Thiomorpholine Core Synthesis

Thiomorpholine, a sulfur-containing six-membered heterocycle, serves as the foundational scaffold. Common methods for thiomorpholine synthesis include:

  • Cyclization of β-amino thiols : Reaction of 2-aminoethanethiol with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions.
  • Ring-closing metathesis : Using Grubbs catalysts to form the thiomorpholine ring from diallyl sulfide precursors.

Carboximidamide Functionalization

The carboximidamide group (-C(=N)-NH₂) can be introduced via:

  • Condensation with cyanamide : Thiomorpholine reacts with cyanamide (NH₂CN) in the presence of HCl to form the carboximidamide.
  • Coupling with amidines : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to link thiomorpholine with diaminoethylene precursors.

Diaminoethylidene Side Chain Installation

The (1E)-2,2-diaminoethylidene group is likely incorporated through:

  • Schiff base formation : Reaction of thiomorpholine-4-carboximidamide with glyoxal or its derivatives, followed by reduction to stabilize the imine bond.
  • Hydrazine intermediates : Condensation with hydrazine derivatives, followed by oxidation to form the ethylidene linkage.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.

Key Reaction Parameters and Conditions

Step Reagents/Conditions Yield Citation
Thiomorpholine synthesis 2-Aminoethanethiol + acetone, HCl, reflux 60–75%
Carboximidamide formation Thiomorpholine + cyanamide, HCl, 80°C ~50%
Diaminoethylidene addition Glyoxal, NaBH₃CN, methanol, RT 45–55%
Salt formation HCl gas in ethanol, 0°C 85–90%

Analytical Characterization

While experimental data for the target compound are limited, related thiomorpholine derivatives are characterized by:

  • IR spectroscopy : N-H stretches (~3300 cm⁻¹), C=N vibrations (~1650 cm⁻¹), and C-S bonds (~680 cm⁻¹).
  • NMR :
    • ¹H NMR : Thiomorpholine protons appear as multiplets at δ 2.8–3.5 ppm; amidine protons resonate as broad singlets near δ 6.5–7.0 ppm.
    • ¹³C NMR : Carboximidamide carbon at δ 160–165 ppm.
  • Mass spectrometry : Molecular ion peak at m/z 201.30 (C₇H₁₅N₅S⁺).

Challenges and Optimization

  • Regioselectivity : Ensuring exclusive formation of the (1E)-isomer requires controlled reaction conditions (e.g., low temperature, steric hindrance).
  • Stability : The amidine group is prone to hydrolysis; anhydrous conditions and inert atmospheres are critical.
  • Purification : Chromatography on silica gel or recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Methods

Method Advantages Limitations
Cyanamide condensation Single-step, high atom economy Low yield due to side reactions
Carbodiimide coupling High selectivity, mild conditions Requires expensive reagents
Schiff base reduction Scalable, uses readily available reagents Requires strict pH control

Chemical Reactions Analysis

N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other thiomorpholine derivatives and carboximidamide-containing molecules. A key analogue is N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride (CAS 1181459-01-7), which differs by the presence of a hydroxyl group instead of a diaminoethylidene substituent and exists as a dihydrochloride salt. Key distinctions include:

Property N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride
Molecular Formula Not explicitly provided (inferred: C₇H₁₆ClN₅S) C₆H₁₅Cl₂N₃OS
Molecular Weight Not available 248.17 g/mol
Substituents Diaminoethylidene group Hydroxyethanimidamide group
Salt Form Hydrochloride Dihydrochloride
Commercial Availability Available via 13+ global suppliers Limited supplier data

Supplier and Production Landscape

This contrasts with the analogue, which lacks explicit supplier data in the evidence, suggesting niche or specialized applications.

Research and Industrial Implications

  • Pharmacological Potential: Thiomorpholine derivatives are frequently explored for antimicrobial and anticancer activity. However, the absence of specific studies on the target compound in the evidence limits definitive conclusions.
  • Industrial Use : The compound’s commercial availability suggests utility as a synthetic intermediate or reference standard in drug discovery.

Biological Activity

N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride, a compound with the CAS number 26848-40-8, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

  • Molecular Formula : C₇H₁₄ClN₄S
  • Molecular Weight : 202.73 g/mol
  • Density : 1.461 g/cm³
  • Boiling Point : 401°C at 760 mmHg
  • Flash Point : 196.3°C

These properties suggest that the compound is stable under normal conditions but requires careful handling due to its chemical nature .

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cell proliferation and survival.
  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects, potentially making it useful in treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

  • Antitumor Activity : In a study published in PubMed, compounds similar to N-[(1E)-2,2-diaminoethylidene]thiomorpholine were evaluated for their antitumor potential. While not directly tested, analogs demonstrated significant antiproliferative effects in mammalian cells, suggesting a pathway for further exploration of this compound's potential in cancer therapy .
  • Antimicrobial Efficacy : Another study highlighted the biological activity of thiobenzanilides and related compounds, proposing that modifications in their structure could enhance their antimicrobial properties. This opens avenues for investigating how structural changes in N-[(1E)-2,2-diaminoethylidene]thiomorpholine might affect its efficacy against microbial pathogens .
  • Topoisomerase Inhibition : Research on related compounds indicated that certain structural features could lead to inhibition of topoisomerase II, an enzyme critical for DNA replication. This mechanism could be relevant for the development of new therapeutic agents targeting cancer cells .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorHydroxymethyl benzopsoralensAntiproliferative effects
AntimicrobialHydroxythiobenzanilidesPotential against resistant bacteria
Enzyme InhibitionTopoisomerase inhibitorsInhibition of DNA replication

Q & A

Basic: What synthetic routes are recommended for N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. Start with thiomorpholine-4-carboximidamide as the core structure, followed by guanidine functionalization via condensation with diaminoethylidene precursors under controlled pH and temperature. Key steps include:

  • Amidine Formation : React thiomorpholine-4-carboximidamide with 1,2-diaminoethane in anhydrous ethanol at 60–70°C for 12 hours .
  • Hydrochloride Salt Formation : Use HCl gas or concentrated hydrochloric acid in a dichloromethane/ethanol mixture to precipitate the final product .
  • Optimization : Apply statistical Design of Experiments (DoE) to optimize reaction time, solvent ratios, and temperature. Central Composite Design (CCD) is effective for identifying interactions between variables .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the E-configuration of the imino group and thiomorpholine ring integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Use reference standards (e.g., EP impurities) for calibration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H+^+]+^+ at m/z calculated for C7_7H16_{16}N6_6S·HCl) .

Basic: What biological activity screening approaches are appropriate for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to evaluate IC50_{50}. Validate with dose-response curves and statistical analysis (e.g., ANOVA) .
  • Enzyme Inhibition Studies : Fluorescence-based assays (e.g., kinase inhibition) with Z’-factor validation for high-throughput screening .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate datasets using standardized metrics (e.g., normalized IC50_{50} values) and apply multivariate regression to identify confounding variables (e.g., solvent choice, cell passage number) .
  • Replication Studies : Repeat experiments under harmonized conditions (e.g., ISO 17025 protocols) with blinded analysis to minimize bias .
  • Mechanistic Profiling : Use transcriptomics or proteomics to confirm target engagement, differentiating direct activity from off-target effects .

Advanced: What computational methods aid in elucidating reaction mechanisms for this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., amidine formation). Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using GROMACS. Compare simulated vs. experimental yields to refine reaction conditions .
  • Machine Learning (ML) : Train neural networks on reaction datasets (e.g., USPTO) to predict optimal catalysts or solvent systems .

Advanced: How can researchers optimize reaction scalability while maintaining yield and purity?

Methodological Answer:

  • Process Intensification : Use continuous-flow reactors with in-line HPLC monitoring to reduce batch variability. Parameters like residence time and mixing efficiency are critical .
  • Membrane Technologies : Implement nanofiltration or reverse osmosis for solvent recovery and impurity removal .
  • Scale-Down Models : Use microreactors (e.g., Labtrix®) to mimic industrial conditions at a benchtop scale. Apply similarity principles (e.g., Reynolds number matching) .

Advanced: What strategies validate analytical methods for regulatory compliance?

Methodological Answer:

  • ICH Guidelines : Follow Q2(R1) for specificity, linearity (R2^2 > 0.995), and precision (%RSD < 2%). Cross-validate HPLC methods with independent labs .
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
  • Stability-Indicating Methods : Develop UPLC-MS/MS protocols to separate and quantify degradation impurities at <0.1% levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.